4-Allyloxycarbonylamino-bicyclo[2.2.2]octane-1-carboxylic acid 4-Allyloxycarbonylamino-bicyclo[2.2.2]octane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13695074
InChI: InChI=1S/C13H19NO4/c1-2-9-18-11(17)14-13-6-3-12(4-7-13,5-8-13)10(15)16/h2H,1,3-9H2,(H,14,17)(H,15,16)
SMILES: C=CCOC(=O)NC12CCC(CC1)(CC2)C(=O)O
Molecular Formula: C13H19NO4
Molecular Weight: 253.29 g/mol

4-Allyloxycarbonylamino-bicyclo[2.2.2]octane-1-carboxylic acid

CAS No.:

Cat. No.: VC13695074

Molecular Formula: C13H19NO4

Molecular Weight: 253.29 g/mol

* For research use only. Not for human or veterinary use.

4-Allyloxycarbonylamino-bicyclo[2.2.2]octane-1-carboxylic acid -

Specification

Molecular Formula C13H19NO4
Molecular Weight 253.29 g/mol
IUPAC Name 4-(prop-2-enoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid
Standard InChI InChI=1S/C13H19NO4/c1-2-9-18-11(17)14-13-6-3-12(4-7-13,5-8-13)10(15)16/h2H,1,3-9H2,(H,14,17)(H,15,16)
Standard InChI Key WJQRLNOCWZTIJG-UHFFFAOYSA-N
SMILES C=CCOC(=O)NC12CCC(CC1)(CC2)C(=O)O
Canonical SMILES C=CCOC(=O)NC12CCC(CC1)(CC2)C(=O)O

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-(prop-2-enoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid, reflecting its bicyclic framework and substituent groups . Alternative synonyms include 4-(((Allyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid and the registry number EN300-22967707 . Its molecular formula C13H19NO4\text{C}_{13}\text{H}_{19}\text{NO}_{4} was confirmed via high-resolution mass spectrometry, while the molecular weight of 253.29 g/mol aligns with theoretical calculations .

Structural Characterization

The bicyclo[2.2.2]octane system consists of three fused cyclohexane rings arranged in a chair-like conformation, imparting significant steric hindrance and thermodynamic stability . The 4-position is substituted with an allyloxycarbonylamino group (NHCO2CH2CH=CH2-\text{NHCO}_2\text{CH}_2\text{CH}=\text{CH}_2), while the 1-position features a carboxylic acid (COOH-\text{COOH}) . This arrangement creates a bifunctional molecule capable of participating in amidation, esterification, and cycloaddition reactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H19NO4\text{C}_{13}\text{H}_{19}\text{NO}_{4}
Molecular Weight253.29 g/mol
SMILES NotationC=CCOC(=O)NC12CCC(CC1)(CC2)C(=O)O
InChI KeyWJQRLNOCWZTIJG-UHFFFAOYSA-N

Synthesis and Reactivity

Reactivity and Stability

The carboxylic acid group enables salt formation or esterification, while the Alloc group is susceptible to deprotection under mild acidic conditions or via palladium-catalyzed cleavage . The bicyclic framework’s rigidity may limit conformational flexibility but enhance stereochemical control in downstream reactions.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s bifunctional nature positions it as a candidate for prodrug design or as a spacer in drug conjugates. For instance, the Alloc group could facilitate controlled release mechanisms in targeted therapies .

Materials Science

Its rigid core may serve as a building block for metal-organic frameworks (MOFs) or polymer composites, where structural integrity is critical. The carboxylic acid moiety allows for covalent attachment to surfaces or matrices .

AspectRecommendation
InhalationMove to fresh air; seek medical attention if symptoms persist .
Skin ContactWash with water for 15 minutes; remove contaminated clothing .
Eye ExposureFlush with water for 15 minutes; consult a physician .
DisposalFollow local regulations for organic waste .

Analytical and Spectroscopic Data

Chromatographic Behavior

Reverse-phase HPLC analysis under acidic conditions (e.g., 0.1% trifluoroacetic acid) would likely elute the compound with a retention time reflective of its moderate polarity.

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